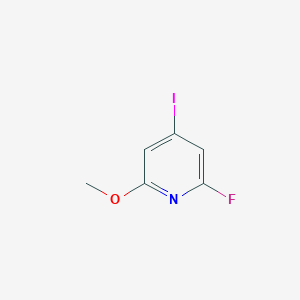

2-Fluoro-4-iodo-6-methoxypyridine

説明

Significance of Pyridine (B92270) Scaffolds in Advanced Chemical Research

The pyridine ring is a fundamental heterocyclic motif, ubiquitously found in a vast array of natural products, pharmaceuticals, and functional materials. nih.govnih.gov Its presence in essential biomolecules such as the vitamin niacin and coenzymes like NAD/NADH underscores its biological importance. uni.lu In the realm of medicinal chemistry, the pyridine scaffold is one of the most prevalent structural units, found in over 7,000 existing drug molecules. nih.govresearchgate.net This prevalence is due to its ability to improve water solubility and bioavailability of drug candidates and to act as a hydrogen bond acceptor, which is crucial for molecular recognition at biological targets. nih.gov Drugs containing the pyridine moiety span a wide range of therapeutic areas, including antimicrobial, antiviral, anticancer, and anti-inflammatory agents. uni.lusemanticscholar.org Beyond pharmaceuticals, pyridine derivatives are essential as ligands in organometallic catalysis and in the development of functional materials with specific optical and electronic properties. nih.gov

Strategic Utility of Halogen and Methoxy (B1213986) Substituents in Directed Synthesis

The strategic placement of halogen and methoxy substituents on a pyridine ring provides chemists with a powerful toolkit for directed synthesis. Halogens, particularly iodine and bromine, serve as excellent leaving groups in a multitude of transition metal-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, Heck, Stille, and Negishi reactions. researchgate.netsemanticscholar.orgsoton.ac.uk This reactivity allows for the facile formation of carbon-carbon and carbon-heteroatom bonds, a cornerstone of modern synthetic chemistry. The fluorine atom, due to the strength of the C-F bond and its unique electronic properties, is often incorporated to enhance the metabolic stability and binding affinity of bioactive molecules. orgchemres.org

The methoxy group, an electron-donating substituent, influences the electronic landscape of the pyridine ring. While it is a classic ortho-para director in electrophilic aromatic substitution on benzene (B151609) rings, its effect on the electron-deficient pyridine nucleus is more complex. soton.ac.uked.ac.uk It can direct the regioselectivity of metallation and subsequent functionalization. Furthermore, the methoxy group can be cleaved to reveal a hydroxyl group, providing another point for diversification or a key interaction site in a final target molecule. The combination of these substituents creates a platform where each group can be addressed selectively to build molecular complexity in a controlled manner.

Overview of 2-Fluoro-4-iodo-6-methoxypyridine as a Key Building Block

This compound (CAS No. 1207840-36-5) is a prime example of a trifunctionalized heterocyclic building block that has gained attention in synthetic chemistry. nih.gov This compound features three distinct functional groups with orthogonal reactivity: a fluorine atom at the 2-position, an iodine atom at the 4-position, and a methoxy group at the 6-position. nih.gov

The iodine atom at the C-4 position is the most reactive site for cross-coupling reactions, allowing for the introduction of a wide variety of aryl, alkyl, and alkynyl groups. researchgate.netsemanticscholar.org The fluorine atom at the C-2 position is generally less reactive towards nucleophilic substitution than chlorine or bromine but can be displaced under specific conditions, offering a route for late-stage functionalization. nih.gov The methoxy group at the C-6 position electronically influences the ring and provides an additional synthetic handle.

This unique arrangement of substituents makes this compound a valuable intermediate, particularly in the synthesis of complex pharmaceutical agents. Notably, it has been identified as a key precursor in the development of potent kinase inhibitors, such as p38 MAP kinase inhibitors, which are targets for treating inflammatory diseases. nih.gov The ability to selectively modify each position on the ring allows for the systematic exploration of structure-activity relationships in drug discovery programs.

Compound Properties and Identification

The fundamental properties of this compound are summarized in the table below, providing key identifiers and computed chemical descriptors.

| Property | Value | Source |

| IUPAC Name | This compound | nih.gov |

| CAS Number | 1207840-36-5 | nih.gov |

| Molecular Formula | C₆H₅FINO | nih.gov |

| Molecular Weight | 253.01 g/mol | nih.gov |

| Monoisotopic Mass | 252.93999 Da | uni.lu |

| SMILES | COC1=NC(=CC(=C1)I)F | nih.gov |

| InChI | InChI=1S/C6H5FINO/c1-10-6-3-4(8)2-5(7)9-6/h2-3H,1H3 | nih.gov |

| XLogP3 (Predicted) | 2.2 | nih.gov |

Spectroscopic Characterization

¹H NMR: The proton NMR spectrum is expected to show two distinct signals in the aromatic region corresponding to the protons at the C-3 and C-5 positions of the pyridine ring. These signals would likely appear as doublets or doublet of doublets due to coupling with each other and with the adjacent fluorine atom. A singlet corresponding to the three protons of the methoxy group would be observed in the upfield region.

¹³C NMR: The carbon NMR spectrum would display six distinct signals for the six carbon atoms of the pyridine ring and the methoxy group. The chemical shifts would be influenced by the attached substituents, with the carbon bearing the iodine (C-4) being significantly affected.

¹⁹F NMR: The fluorine NMR spectrum is a powerful tool for characterizing fluorinated compounds. nih.gov It would show a single resonance for the fluorine atom at the C-2 position. The coupling constants between the fluorine and the adjacent protons (³JHF) would provide valuable structural information. nih.gov

Applications in Research: Synthesis of Kinase Inhibitors

A significant application of this compound is in the synthesis of biologically active molecules. For example, it serves as a starting material for potent p38 MAP kinase inhibitors, a class of drugs investigated for the treatment of autoimmune diseases. nih.gov The synthesis of compounds like AS1940477 highlights the utility of this building block, where the iodo group is typically utilized in a Suzuki or similar cross-coupling reaction to introduce a complex aryl substituent at the 4-position. nih.gov

The general reaction scheme involves the palladium-catalyzed coupling of the iodopyridine with a suitable boronic acid or ester. This demonstrates the strategic importance of the C-I bond as a key point for molecular elaboration.

| Reaction Type | Reactant 1 | Reactant 2 (Example) | Key Reagents | Product Type |

| Suzuki Coupling | This compound | Arylboronic acid | Pd catalyst, Base | 4-Aryl-2-fluoro-6-methoxypyridine |

| Sonogashira Coupling | This compound | Terminal alkyne | Pd catalyst, Cu(I) cocatalyst, Base | 4-Alkynyl-2-fluoro-6-methoxypyridine |

| Heck Coupling | This compound | Alkene | Pd catalyst, Base | 4-Alkenyl-2-fluoro-6-methoxypyridine |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-fluoro-4-iodo-6-methoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5FINO/c1-10-6-3-4(8)2-5(7)9-6/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXUUYNRETILAJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=CC(=C1)I)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5FINO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1207840-36-5 | |

| Record name | 2-fluoro-4-iodo-6-methoxypyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Fluoro 4 Iodo 6 Methoxypyridine

Retrosynthetic Analysis of 2-Fluoro-4-iodo-6-methoxypyridine Architectures

A retrosynthetic analysis of this compound suggests several potential disconnection pathways. The molecule features three key substituents: a methoxy (B1213986) group, a fluorine atom, and an iodine atom, at positions 6, 2, and 4 respectively. The order of their introduction is a critical strategic consideration.

One logical approach involves disconnecting the C-I bond, as iodination can often be achieved late-stage via electrophilic substitution or metal-halogen exchange. This leads to the precursor 2-fluoro-6-methoxypyridine (B45670) . Further disconnection of the C-F bond is challenging, so it is often advantageous to start with a fluorinated pyridine (B92270) precursor. The C-O bond of the methoxy group can be disconnected to reveal a halogenated precursor, such as 2-fluoro-6-halopyridine , which can then be subjected to nucleophilic aromatic substitution (SNAr) with methoxide (B1231860).

Alternatively, a strategy could commence from a pre-functionalized pyridine ring, such as a dihalopyridine, and introduce the remaining groups sequentially. For instance, starting with a commercially available dichloropyridine or dibromopyridine and selectively substituting one halogen with a methoxy group, followed by fluorination and iodination, presents a viable pathway. The regioselectivity at each step is the determining factor for the success of such a route.

Precursor Selection and Initial Functionalization of Pyridine Derivatives

Achieving the desired halogenation pattern on a pyridine ring requires careful control of reaction conditions and reagents.

Fluorination: The introduction of a fluorine atom onto a pyridine ring can be accomplished through several methods. One common strategy is the Balz-Schiemann reaction on a corresponding aminopyridine precursor. Alternatively, nucleophilic aromatic substitution on an activated pyridine, such as a nitropyridine or a halopyridine (e.g., 2-chloropyridine), with a fluoride (B91410) source (e.g., KF) can be effective.

Iodination: Iodination can be performed on electron-rich pyridine rings using electrophilic iodinating agents like iodine monochloride (ICl) or N-iodosuccinimide (NIS). For less reactive pyridine substrates, metalation followed by quenching with an iodine source is a highly effective method. For example, lithiation of a pyridine derivative followed by the addition of I2 can introduce iodine at a specific position. The use of pyridine N-oxides can also facilitate regioselective halogenation. nih.govresearchgate.net Activating the N-oxide with an electrophile enables the addition of a halide anion, often with high regioselectivity for the C2 position. researchgate.net

A comparative table of common halogenation reagents for pyridine systems is presented below.

| Halogenation Type | Reagent | Typical Substrate | Key Features |

| Fluorination | KF/Phase-transfer catalyst | Activated halopyridine | Nucleophilic Aromatic Substitution |

| Fluorination | Selectfluor | Electron-rich pyridines | Electrophilic Fluorination |

| Iodination | N-Iodosuccinimide (NIS) | Activated pyridines | Mild electrophilic iodination |

| Iodination | I2 / Base | Pyridine | Direct iodination, often requires activation |

| Iodination | I2 | Lithiated pyridine | High regioselectivity via directed metalation |

The introduction of a methoxy group onto the pyridine nucleus is typically achieved through nucleophilic aromatic substitution (SNAr) of a suitable leaving group, most commonly a halogen. nih.gov

The reaction of a halopyridine, such as 2-chloro- or 2-bromopyridine, with sodium methoxide in a suitable solvent like methanol (B129727) or dioxane is a standard procedure. nih.gov The reactivity of the halopyridine is highly dependent on the position of the halogen and the presence of other electron-withdrawing groups on the ring. For the synthesis of this compound, a precursor like 2-fluoro-6-chloropyridine could be reacted with sodium methoxide to install the methoxy group at the 6-position. The fluorine at the 2-position would activate the 6-position towards nucleophilic attack. The synthesis of various methoxylated pyridine systems has been explored in the context of creating biologically active molecules. nih.gov

Advanced Synthetic Approaches to this compound

Modern synthetic organic chemistry offers powerful tools for the regioselective functionalization of heterocyclic systems, which are particularly applicable to the synthesis of complex molecules like this compound.

The halogen dance reaction involves the base-induced migration of a halogen atom from one position to another on an aromatic ring. clockss.org This rearrangement typically proceeds via a series of deprotonation and metal-halogen exchange steps. researchgate.net This reaction can be a powerful tool for accessing pyridine isomers that are difficult to obtain through classical methods. clockss.org

For instance, a dihalopyridine could undergo a halogen dance to rearrange the positions of the halogens before being trapped by an electrophile. The reaction is often initiated by a strong base like lithium diisopropylamide (LDA). clockss.orgresearchgate.net The presence of directing groups can influence the direction and outcome of the rearrangement. Fluorine and chlorine atoms are generally stable and act as directing metalation groups, whereas bromine and iodine are more prone to migration. researchgate.net This methodology has been used to synthesize unique, heavily substituted pyridines, such as 5-bromo-2-chloro-4-fluoro-3-iodopyridine. nih.gov A continuous-flow halogen dance on fluoro-iodopyridines has also been reported, highlighting the modern advancements in this area. researchgate.net

Directed ortho-metalation (DoM) is a highly regioselective method for the functionalization of aromatic rings. wikipedia.org It relies on the presence of a "directing metalation group" (DMG) that coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position. wikipedia.orgorganic-chemistry.org

In the context of this compound, both the methoxy and fluoro groups can serve as DMGs. The methoxy group is a powerful DMG, while the fluorine atom is considered a moderate DMG. organic-chemistry.org Starting with a precursor like 4-fluoro-2-methoxypyridine, a DoM reaction could be envisioned. nih.gov Treatment with a strong base like n-butyllithium or sec-butyllithium, often in the presence of an additive like TMEDA, would lead to lithiation at the position ortho to the directing group. baranlab.orgharvard.edu The relative directing ability of the methoxy and fluoro groups would determine the site of lithiation. The resulting aryllithium intermediate can then be trapped with an electrophile, such as iodine (I2), to introduce the iodo group at the desired position. wikipedia.org

The table below summarizes typical conditions for DoM reactions.

| Directing Group | Base | Additive | Electrophile Example | Product Position |

| -OMe | n-BuLi | TMEDA | I2 | ortho to -OMe |

| -F | sec-BuLi | TMEDA | DMF | ortho to -F |

| -CONR2 | s-BuLi | THF | Me3SiCl | ortho to -CONR2 |

These advanced methodologies provide a versatile and powerful toolkit for the rational design and synthesis of complex, highly substituted pyridine derivatives such as this compound.

Palladium-Catalyzed Synthesis of Halogenated Pyridines

The synthesis of functionalized pyridines, including halogenated variants like this compound, frequently employs palladium-catalyzed cross-coupling reactions. These methods are valued for their efficiency and ability to form carbon-carbon and carbon-heteroatom bonds with high selectivity. While specific literature detailing a palladium-catalyzed route directly to this compound is not prevalent, the principles are well-established in the synthesis of analogous halogenated aromatic and heteroaromatic compounds. nih.govresearchgate.net

Palladium catalysts, particularly Pd(0) complexes, are instrumental in activating carbon-halogen bonds. mdpi.com For instance, a hypothetical synthesis could involve the palladium-catalyzed methoxylation of a 2-fluoro-4,6-diiodopyridine precursor. Alternatively, a C-H activation/iodination strategy on a 2-fluoro-6-methoxypyridine substrate could be envisioned, leveraging modern palladium catalysis. springernature.com

Key to the success of these reactions is the choice of ligand, which modulates the reactivity and stability of the palladium catalyst. Phosphine (B1218219) ligands, such as triphenylphosphine (B44618) (PPh₃) or more sterically demanding biaryl phosphines, are commonly used to facilitate the oxidative addition and reductive elimination steps of the catalytic cycle. nih.gov The reaction conditions, including the choice of base, solvent, and temperature, are critical for achieving high yields and preventing side reactions. The development of these catalytic systems allows for the construction of complex molecules like this compound from simpler, more readily available precursors. researchgate.net

Optimization of Reaction Conditions and Yield Enhancement for this compound Synthesis

Optimizing reaction conditions is a critical step to maximize the yield and purity of the target compound while ensuring the process is efficient and scalable. scielo.br The synthesis of a multi-substituted compound like this compound would involve a careful, systematic variation of several reaction parameters.

A hypothetical optimization study for a key synthetic step, such as the introduction of the iodo group onto a 2-fluoro-6-methoxypyridine scaffold, would typically investigate the following factors:

Reagent and Catalyst: The choice of iodinating agent (e.g., N-iodosuccinimide, iodine) and catalyst, if any, is fundamental.

Solvent: Solvents can significantly influence reactivity and selectivity. A range of solvents from non-polar (e.g., toluene, hexane) to polar aprotic (e.g., DMF, acetonitrile) would be screened. scielo.br

Temperature: Reaction rates are highly sensitive to temperature. Experiments would be run at various temperatures, from room temperature to reflux, to find the optimal balance between reaction speed and the formation of degradation products. researchgate.net

Base: If the reaction is base-mediated, the type of base (organic vs. inorganic) and its concentration can be crucial for achieving high yields. researchgate.netnih.gov

Reaction Time: The duration of the reaction is optimized to ensure complete conversion of the starting material without allowing for the decomposition of the product. scielo.br

The following interactive table illustrates a potential optimization matrix for a hypothetical synthesis step.

Table 1: Hypothetical Optimization of Iodination of 2-Fluoro-6-methoxypyridine

| Entry | Iodinating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | NIS | CH₂Cl₂ | 25 | 12 | 45 |

| 2 | NIS | Acetonitrile | 25 | 12 | 60 |

| 3 | NIS | Acetonitrile | 50 | 6 | 75 |

| 4 | I₂, HIO₃ | Acetic Acid | 80 | 4 | 85 |

This table is based on general optimization principles and does not represent actual experimental data.

Through such systematic studies, an optimal set of conditions is identified to enhance the yield and purity of this compound. researchgate.net

Comparative Analysis of Synthetic Routes and Methodological Efficiency

Route A: Linear Synthesis from a Pyridine Precursor

This classical approach would likely start from a commercially available substituted pyridine, such as 2,6-dichloropyridine. The synthesis would proceed in a linear fashion, introducing the required functional groups step-by-step. A possible sequence could be:

Methoxylation at one of the chloro positions.

Fluorination to replace the second chlorine.

Nitration at the 4-position.

Reduction of the nitro group to an amine.

Sandmeyer reaction to convert the amine to the iodo group.

Route B: Convergent Synthesis using a Palladium-Catalyzed Cross-Coupling

The following table provides a comparative overview of these hypothetical routes.

| Scalability | May face challenges in certain steps (e.g., Sandmeyer) | Often highly scalable |

This table presents a generalized comparison and does not rely on specific experimental data for this compound.

Reactivity and Mechanistic Investigations of 2 Fluoro 4 Iodo 6 Methoxypyridine

Nucleophilic Aromatic Substitution (SNAr) Reactions on the Pyridine (B92270) Core

Nucleophilic aromatic substitution (SNAr) on pyridine derivatives is a fundamental reaction for introducing a wide range of functional groups. The electron-deficient nature of the pyridine ring, caused by the electronegative nitrogen atom, facilitates the attack of nucleophiles. This effect is most pronounced at the positions ortho (C2, C6) and para (C4) to the nitrogen, as the resulting anionic intermediate, known as a Meisenheimer complex, can be stabilized by delocalizing the negative charge onto the nitrogen atom. echemi.comstackexchange.comlibretexts.org

In 2-Fluoro-4-iodo-6-methoxypyridine, both the C2-fluoro and C4-iodo substituents are located at positions activated for SNAr. This presents a question of regioselectivity. The outcome of the reaction depends on a delicate balance between the electrophilicity of the carbon atom and the leaving group ability of the substituent.

The C-F bond is significantly stronger than the C-I bond. However, in the context of SNAr, the rate-determining step is typically the initial attack of the nucleophile on the aromatic ring, not the cleavage of the carbon-halogen bond. masterorganicchemistry.comyoutube.com Fluorine's high electronegativity strongly polarizes the C-F bond and activates the ring toward nucleophilic attack more effectively than iodine. masterorganicchemistry.comnih.gov Consequently, the reaction of 2-fluoropyridine (B1216828) with sodium ethoxide is reported to be 320 times faster than that of 2-chloropyridine, illustrating the powerful activating effect of fluorine. nih.gov In polyfluorinated pyridines containing an iodine atom, such as 2,3,5,6-tetrafluoro-4-iodopyridine, nucleophiles like hydroxide (B78521) and methoxide (B1231860) have been shown to selectively attack the 2-position, displacing a fluoride (B91410) ion. rsc.org

Based on these principles, it is anticipated that nucleophilic attack on this compound would preferentially occur at the C2 position, leading to the displacement of the fluoride substituent. The iodine at the C4 position would likely remain, allowing for subsequent functionalization via other reaction types.

Table 1: Factors Influencing Selective Halogen Displacement in SNAr

| Factor | C2-Fluoro Substituent | C4-Iodo Substituent | Predicted Outcome |

|---|---|---|---|

| Position | Ortho to Nitrogen (Activated) | Para to Nitrogen (Activated) | Both positions are electronically favorable for attack. |

| Electronegativity | High (Strongly activates C2 for attack) | Moderate | Favors attack at the C2 position. |

| Leaving Group Ability | Poor (Strong C-F bond) | Good (Weak C-I bond) | Favors displacement of iodide after attack. |

| Rate-Determining Step | Nucleophilic attack is rate-determining. | Cleavage is not rate-determining. | The activating effect of fluorine dominates, favoring initial attack at C2. |

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for constructing carbon-carbon and carbon-heteroatom bonds. For substrates like this compound, these reactions offer a highly selective method for functionalization, complementing the reactivity profile seen in SNAr reactions.

The Suzuki-Miyaura coupling, which pairs an organoboron compound with an organic halide, is a cornerstone of modern organic synthesis. libretexts.org A key feature of palladium-catalyzed cross-couplings is the predictable reactivity order of halogens in the initial oxidative addition step: I > Br > Cl >> F. wikipedia.org This well-established trend allows for exceptional chemoselectivity.

In the case of this compound, the palladium catalyst will selectively insert into the much weaker C-I bond at the C4 position, leaving the robust C-F bond at the C2 position untouched. nih.gov This enables the precise introduction of a wide variety of aryl, heteroaryl, or alkyl groups at the 4-position. The fluorine atom remains available for subsequent SNAr reactions, making this compound a versatile scaffold for building complex molecular architectures.

Table 2: Representative Suzuki-Miyaura Coupling on this compound

| Boronic Acid | Product | Typical Conditions |

|---|---|---|

| Phenylboronic acid | 2-Fluoro-6-methoxy-4-phenylpyridine | Pd(PPh₃)₄, Na₂CO₃, Toluene/H₂O, 90 °C |

| 4-Methylphenylboronic acid | 2-Fluoro-6-methoxy-4-(p-tolyl)pyridine | PdCl₂(dppf), K₃PO₄, Dioxane, 100 °C |

Beyond the Suzuki reaction, other cross-coupling methods can be applied with similar selectivity. The choice of reaction depends on the desired functionality and the stability and availability of the required organometallic reagents.

Stille Coupling: Utilizes organostannane reagents (R-SnR'₃) and offers the advantage of being tolerant to a wide range of functional groups.

Sonogashira Coupling: Specifically forms a C-C bond between the aryl halide and a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst. wikipedia.org This is a direct method for synthesizing arylalkynes.

Negishi Coupling: Employs organozinc reagents, which are among the most reactive organometallics for these transformations, often allowing for reactions to proceed under milder conditions.

In all these variants, the reactivity hierarchy of the halogens ensures that the coupling occurs exclusively at the C4-iodo position of this compound.

Table 3: Overview of Selective Cross-Coupling Variants at the C4-Position

| Coupling Reaction | Organometallic Reagent | Bond Formed |

|---|---|---|

| Stille | R-Sn(Alkyl)₃ | C(sp²)-C(R) |

| Sonogashira | R-C≡C-H | C(sp²)-C(sp) |

| Negishi | R-Zn-X | C(sp²)-C(R) |

The success of any cross-coupling reaction hinges on the careful selection of the catalyst system and reaction conditions. rsc.org

Catalyst: Palladium complexes are the most common catalysts. Precatalysts like Pd(PPh₃)₄, Pd(OAc)₂, and PdCl₂(dppf) are frequently used. researchgate.net Nickel-based catalysts have also emerged as a cost-effective and highly active alternative for certain couplings. nih.govmit.edu

Ligands: Ligands are crucial for stabilizing the metal center, enhancing its reactivity, and influencing selectivity. Common choices include phosphine (B1218219) ligands (e.g., triphenylphosphine (B44618), XPhos, SPhos) and N-heterocyclic carbenes (NHCs). The choice of ligand can significantly impact reaction efficiency, particularly with challenging substrates.

Base and Solvent: A base is required in many coupling cycles, such as the Suzuki and Sonogashira reactions, to facilitate the transmetalation step. Common bases include carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and amines (Et₃N, DIPEA). The solvent must be capable of dissolving the reactants and is often an ether (dioxane, THF) or an aromatic hydrocarbon (toluene), sometimes with the addition of water.

The optimization of these parameters is essential to achieve high yields and purity in the synthesis of derivatives from this compound.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2,3,5,6-tetrafluoro-4-iodopyridine |

| 2-fluoropyridine |

| 2-chloropyridine |

| Phenylboronic acid |

| 2-Fluoro-6-methoxy-4-phenylpyridine |

| 4-Methylphenylboronic acid |

| 2-Fluoro-6-methoxy-4-(p-tolyl)pyridine |

| Thiophene-2-boronic acid |

| 2-Fluoro-6-methoxy-4-(thiophen-2-yl)pyridine |

| triphenylphosphine |

| sodium carbonate |

| potassium phosphate |

| potassium carbonate |

| sodium ethoxide |

Deprotonation and Metalation Strategies

The deprotonation and subsequent metalation of pyridine rings are powerful tools for the introduction of new functional groups. The regioselectivity of these reactions is highly dependent on the directing effects of the substituents on the ring.

The regioselectivity of deprotometalation in substituted pyridines is a well-studied area, with the acidity of the ring protons playing a crucial role. In the case of substituted pyridines, the positions adjacent to the nitrogen atom are generally more acidic due to the inductive effect of the nitrogen. However, the presence of other substituents can significantly influence which proton is abstracted.

For instance, in a study involving a series of methoxy- and fluoro-pyridines, deprotometalation using a mixed lithium-zinc combination (ZnCl₂·TMEDA and LiTMP) showed that functionalization often occurs at specific positions based on the substituent pattern. google.com While this compound itself was not explicitly studied, the behavior of related compounds provides valuable insights. For example, 2-fluoropyridine is efficiently functionalized at the 3-position. google.com The methoxy (B1213986) group is also known to direct metalation. In 4-methoxypyridine, deprotonation occurs at the 3-position. google.com

Considering the structure of this compound, the most likely positions for deprotonation would be C-3 and C-5. The fluorine at C-2 and the methoxy group at C-6 would both enhance the acidity of the adjacent C-3 and C-5 protons, respectively. The iodine at C-4 is less likely to direct deprotonation to an adjacent position due to its larger size and weaker directing ability compared to fluorine and methoxy groups. The precise regioselectivity would likely depend on the specific base and reaction conditions employed.

A study on the deprotometalation of various substituted pyridines highlighted the importance of computed C-H acidity in predicting the regioselectivity of these reactions. arkat-usa.org The calculations took into account the influence of the solvent and the formation of complexes with lithium species. google.comarkat-usa.org

Once the pyridine ring is metalated, the resulting organometallic intermediate can be trapped with a variety of electrophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds. A common electrophile used to intercept these metalated species is iodine (I₂). google.com

In the context of the deprotometalation of substituted pyridines using a lithium-zinc base, the resulting zincated intermediates have been successfully trapped with iodine to introduce an iodine atom at the metalated position. google.com For example, the deprotometalation of 2-fluoropyridine followed by quenching with iodine results in the formation of 2-fluoro-3-iodopyridine. google.com

Based on this, if this compound were to be deprotonated at the C-3 or C-5 position, the resulting metalated intermediate could be trapped with various electrophiles. Examples of potential electrophiles and the corresponding products are presented in the table below.

| Electrophile | Potential Product(s) (if deprotonation at C-3) | Potential Product(s) (if deprotonation at C-5) |

| Iodine (I₂) | 2-Fluoro-3,4-diiodo-6-methoxypyridine | 2-Fluoro-4,5-diiodo-6-methoxypyridine |

| N,N-Dimethylformamide (DMF) | 2-Fluoro-4-iodo-6-methoxy-3-pyridinecarboxaldehyde | 2-Fluoro-4-iodo-6-methoxy-5-pyridinecarboxaldehyde |

| Acetone | 2-(2-Fluoro-4-iodo-6-methoxypyridin-3-yl)propan-2-ol | 2-(2-Fluoro-4-iodo-6-methoxypyridin-5-yl)propan-2-ol |

| Benzyl bromide | 3-Benzyl-2-fluoro-4-iodo-6-methoxypyridine | 5-Benzyl-2-fluoro-4-iodo-6-methoxypyridine |

Redox Chemistry of this compound

The nitrogen atom in the pyridine ring can be oxidized to form a pyridine N-oxide. This transformation is typically achieved using oxidizing agents such as hydrogen peroxide in acetic acid or meta-chloroperoxybenzoic acid (m-CPBA). wipo.int The formation of the N-oxide can significantly alter the reactivity of the pyridine ring, making it more susceptible to both nucleophilic and electrophilic attack.

For this compound, oxidation would be expected to yield this compound N-oxide. The electron-withdrawing effects of the fluorine and iodine atoms might make the pyridine nitrogen less nucleophilic and thus slightly more resistant to oxidation compared to unsubstituted pyridine. However, the reaction should still be feasible under appropriate conditions.

The resulting N-oxide would be a valuable intermediate for further functionalization. For example, pyridine N-oxides can undergo reactions at the positions alpha and gamma to the nitrogen atom.

| Oxidizing Agent | Potential Product |

| Hydrogen Peroxide / Acetic Acid | This compound N-oxide |

| m-Chloroperoxybenzoic acid (m-CPBA) | This compound N-oxide |

The reduction of this compound can potentially occur at two sites: the pyridine ring and the carbon-iodine bond. The pyridine ring can be reduced to a piperidine (B6355638) or a tetrahydropyridine, while the carbon-iodine bond can be cleaved via reductive dehalogenation.

Ring Reduction: Catalytic hydrogenation is a common method for the reduction of pyridine rings. researchgate.net Using catalysts such as platinum, palladium, or rhodium under a hydrogen atmosphere can lead to the saturation of the ring. Transfer hydrogenation offers a milder alternative for this transformation. rsc.org The reduction of this compound under these conditions would likely yield 2-fluoro-4-iodo-6-methoxypiperidine. However, the presence of the iodine atom might lead to competitive dehalogenation.

Reductive Deiodination: The carbon-iodine bond is relatively weak and can be cleaved under various reductive conditions. Reagents such as zinc dust in acetic acid or catalytic hydrogenation with a palladium catalyst can be used for the reductive dehalogenation of aryl iodides. This would lead to the formation of 2-fluoro-6-methoxypyridine (B45670). It is also possible that under more forcing reduction conditions, both the iodine atom is removed and the ring is reduced.

The choice of reducing agent and reaction conditions would be crucial in determining the outcome of the reduction of this compound.

| Reducing Agent/Conditions | Potential Product(s) |

| H₂ / Pd/C | 2-Fluoro-6-methoxypyridine and/or 2-Fluoro-6-methoxypiperidine |

| Zn / Acetic Acid | 2-Fluoro-6-methoxypyridine |

| NaBH₄ / NiCl₂ | 2-Fluoro-6-methoxypyridine |

| H₂ / PtO₂ | 2-Fluoro-4-iodo-6-methoxypiperidine |

Advanced Spectroscopic Characterization Methodologies for 2 Fluoro 4 Iodo 6 Methoxypyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds in solution. For 2-fluoro-4-iodo-6-methoxypyridine, a combination of one-dimensional and two-dimensional NMR experiments is employed to unambiguously assign the proton (¹H), carbon (¹³C), and fluorine (¹⁹F) signals.

The structural confirmation of this compound is achieved through the analysis of its ¹H, ¹³C, and ¹⁹F NMR spectra. The ¹H NMR spectrum is expected to show two distinct aromatic proton signals and a signal for the methoxy (B1213986) group protons. The chemical shifts of the aromatic protons are influenced by the electronic effects of the fluorine, iodine, and methoxy substituents. The fluorine atom, being highly electronegative, will cause a downfield shift for the adjacent proton, while the methoxy group will have a shielding effect, causing an upfield shift.

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Six distinct signals are expected, corresponding to the five carbons of the pyridine (B92270) ring and the one carbon of the methoxy group. The chemical shifts of the ring carbons are significantly affected by the substituents. The carbon attached to the fluorine will exhibit a large C-F coupling constant, which is a characteristic feature in ¹³C NMR spectroscopy of organofluorine compounds.

The ¹⁹F NMR spectrum is a powerful tool for confirming the presence and electronic environment of the fluorine atom. A single resonance is expected for the fluorine atom in this compound. The chemical shift of this signal provides valuable information about the electronic nature of the pyridine ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H-3 | 6.5 - 7.0 | - |

| H-5 | 7.0 - 7.5 | - |

| OCH₃ | 3.8 - 4.2 | 50 - 60 |

| C-2 | - | 160 - 165 (d, JCF ≈ 240 Hz) |

| C-3 | - | 100 - 110 |

| C-4 | - | 80 - 90 |

| C-5 | - | 115 - 125 |

| C-6 | - | 155 - 160 |

Note: The predicted chemical shifts are based on typical values for similarly substituted pyridines and may vary depending on the solvent and other experimental conditions.

To definitively assign the proton and carbon signals and to confirm the connectivity of the atoms in this compound, advanced 2D NMR experiments are utilized.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a cross-peak between the two aromatic protons (H-3 and H-5) would be expected, confirming their scalar coupling relationship. princeton.edusdsu.edu

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms (¹H-¹³C). princeton.edusdsu.edu This allows for the unambiguous assignment of the protonated carbons in the pyridine ring.

The prediction of NMR chemical shifts using computational methods has become a valuable tool for structural elucidation. The Gauge-Including Atomic Orbital (GIAO) method is a widely used approach for calculating NMR shielding tensors. nctu.edu.twgaussian.com This method, often employed with Density Functional Theory (DFT), can provide theoretical ¹H and ¹³C chemical shifts that can be compared with experimental data to confirm structural assignments. github.io The accuracy of the GIAO calculations depends on the level of theory and the basis set used. For complex molecules like this compound, theoretical predictions can help to resolve ambiguities in the assignment of closely spaced signals.

Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Analysis

The FT-IR and Raman spectra of this compound will exhibit a series of characteristic absorption bands corresponding to the vibrations of its various functional groups.

C-H stretching: The aromatic C-H stretching vibrations are typically observed in the region of 3000-3100 cm⁻¹. The C-H stretching of the methoxy group is expected in the 2850-2960 cm⁻¹ region.

C=C and C=N stretching: The stretching vibrations of the pyridine ring (C=C and C=N bonds) usually appear in the 1400-1600 cm⁻¹ range. nih.gov

C-O stretching: The C-O stretching of the methoxy group will give rise to a strong band, typically in the 1000-1300 cm⁻¹ region.

C-F stretching: The C-F stretching vibration is expected to be a strong band in the FT-IR spectrum, typically in the range of 1000-1300 cm⁻¹.

C-I stretching: The C-I stretching vibration occurs at lower frequencies, typically in the 500-600 cm⁻¹ region.

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Methoxy C-H | Stretching | 2850 - 2960 |

| Pyridine Ring | C=C, C=N Stretching | 1400 - 1600 |

| Methoxy C-O | Stretching | 1000 - 1300 |

| C-F | Stretching | 1000 - 1300 |

| C-I | Stretching | 500 - 600 |

Computational methods, particularly DFT, can be used to simulate the vibrational spectra (FT-IR and Raman) of molecules. nih.gov By calculating the harmonic vibrational frequencies, it is possible to predict the positions and intensities of the absorption bands. core.ac.uk These theoretical spectra can then be compared with the experimental spectra to aid in the assignment of the observed bands. researchgate.net For this compound, computational simulations can help to distinguish between the various vibrational modes of the substituted pyridine ring, which can be complex and overlapping.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as for gaining insights into its structure through the analysis of fragmentation patterns. For this compound, both low-resolution and high-resolution mass spectrometry provide critical data for its identification and characterization.

Analysis of Ionization Techniques and Fragmentation Pathways

The choice of ionization technique is crucial for obtaining a mass spectrum that reveals the molecular ion and characteristic fragment ions. For a molecule like this compound, "soft" ionization techniques are generally preferred to minimize initial fragmentation and ensure the observation of the molecular ion peak.

Ionization Techniques:

Electrospray Ionization (ESI): This is a common and effective technique for polar molecules. In the positive ion mode, the pyridine nitrogen can be protonated to form the [M+H]⁺ ion. ESI is considered a soft ionization method, and its use has been noted in patent literature for derivatives of this compound, suggesting its applicability.

Chemical Ionization (CI): This technique uses a reagent gas (e.g., methane, ammonia) to ionize the analyte through proton transfer. It is also a soft ionization method that typically produces a prominent [M+H]⁺ ion with minimal fragmentation.

Electron Ionization (EI): While a more traditional and "harder" ionization technique, EI can provide valuable structural information through reproducible fragmentation patterns. The initial event is the removal of an electron to form the molecular ion (M⁺•).

Fragmentation Pathways:

While specific experimental fragmentation data for this compound is not widely available in peer-reviewed literature, probable fragmentation pathways can be postulated based on the known behavior of substituted pyridines. The stability of the pyridine ring often leads to fragmentation of the substituents.

Table 1: Predicted Fragmentation Pathways for this compound

| Fragment Ion | Proposed Structure/Loss | m/z (Calculated) |

| [M]⁺• | C₆H₅FINO⁺• | 253 |

| [M-CH₃]⁺ | Loss of a methyl radical from the methoxy group | 238 |

| [M-OCH₃]⁺ | Loss of a methoxy radical | 222 |

| [M-I]⁺ | Loss of an iodine radical | 126 |

| [M-CO]⁺• | Loss of carbon monoxide after methyl loss | 210 |

This table presents theoretically predicted fragmentation patterns. Experimental verification is required.

The fragmentation would likely initiate with the loss of the substituents. The C-I bond is the weakest, suggesting that the loss of an iodine radical would be a significant fragmentation pathway. The methoxy group can undergo cleavage to lose a methyl radical (•CH₃) or a methoxy radical (•OCH₃). Subsequent fragmentation of the pyridine ring itself is also possible, often involving the loss of HCN.

Isotopic Pattern Analysis for Halogenated Compounds

The isotopic distribution in a mass spectrum provides a definitive signature of the elemental composition of an ion. For this compound, the analysis is simplified by the fact that both fluorine and iodine are essentially monoisotopic.

Fluorine (¹⁹F): Has a natural abundance of 100%.

Iodine (¹²⁷I): Has a natural abundance of 100%.

Therefore, the characteristic isotopic pattern will be primarily determined by the presence of carbon, specifically the ¹³C isotope, which has a natural abundance of approximately 1.1%.

Table 2: Predicted Isotopic Distribution for the Molecular Ion of this compound

| Ion | m/z (Monoisotopic) | Relative Abundance (%) |

| [M]⁺ | 252.9400 | 100 |

| [M+1]⁺ | 253.9433 | 6.6 |

| [M+2]⁺ | 254.9467 | 0.2 |

The abundances are calculated based on the natural isotopic abundances of the constituent elements.

The [M]⁺ peak will be the most abundant. The [M+1]⁺ peak, with an expected relative abundance of approximately 6.6%, will arise from molecules containing one ¹³C atom. The [M+2]⁺ peak will be of very low intensity. This simple and predictable isotopic pattern is a key feature in the identification of this compound by mass spectrometry.

Electronic Absorption Spectroscopy (UV-Visible)

UV-Visible spectroscopy probes the electronic transitions within a molecule. The absorption of ultraviolet or visible light promotes electrons from lower energy molecular orbitals (typically π or n orbitals) to higher energy anti-bonding orbitals (π*). The resulting spectrum provides information about the conjugated systems within the molecule.

Analysis of Electronic Transitions and Absorption Maxima

The UV-Visible spectrum of this compound is expected to be dominated by π → π* transitions associated with the pyridine ring. The substituents (fluoro, iodo, and methoxy groups) will act as auxochromes, modulating the energy of these transitions and thus the position of the absorption maxima (λmax).

Methoxy Group (-OCH₃): This is an electron-donating group that can cause a bathochromic (red) shift in the absorption bands.

Halogens (-F, -I): Halogens can have a more complex effect, with their electronegativity and ability to participate in resonance both playing a role.

Time-Dependent Density Functional Theory (TD-DFT) for Spectral Prediction

In the absence of experimental data, computational methods such as Time-Dependent Density Functional Theory (TD-DFT) can be employed to predict the electronic absorption spectrum. TD-DFT is a powerful quantum chemical method for calculating the excitation energies and oscillator strengths of electronic transitions.

The process for predicting the UV-Visible spectrum using TD-DFT would involve:

Geometry Optimization: The ground-state geometry of the this compound molecule is optimized using a suitable DFT functional and basis set.

Excited State Calculation: TD-DFT calculations are then performed on the optimized geometry to determine the energies of the lowest-lying electronic excited states.

Spectrum Simulation: The calculated excitation energies (which correspond to absorption wavelengths) and their associated oscillator strengths (which relate to the intensity of the absorption) are used to simulate the theoretical UV-Visible spectrum.

For substituted pyridines, TD-DFT calculations have been shown to provide results that are in good agreement with experimental spectra, making it a valuable predictive tool.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction study of this compound would provide a wealth of structural information, including:

Bond Lengths and Angles: Precise measurements of all bond lengths and angles within the molecule, confirming the connectivity and providing insights into the electronic effects of the substituents.

Conformation: The preferred conformation of the methoxy group relative to the pyridine ring.

Intermolecular Interactions: The packing of the molecules in the crystal lattice, revealing any significant intermolecular interactions such as halogen bonding (involving the iodine atom) or π-π stacking.

While no published crystal structure for this compound is currently available in public databases, the technique remains the gold standard for unambiguous solid-state structure elucidation. The presence of a heavy atom like iodine would facilitate the solution of the crystal structure.

Theoretical and Computational Studies on 2 Fluoro 4 Iodo 6 Methoxypyridine

Quantum Chemical Calculations for Electronic Structure and Geometry

Quantum chemical calculations are at the forefront of computational studies, providing precise information about the electronic structure and geometry of molecules.

Density Functional Theory (DFT) and ab initio methods are two of the most reliable quantum mechanical approaches for studying molecules. researchgate.netlongdom.org DFT, particularly with hybrid functionals like B3LYP, is often used to balance computational cost and accuracy for medium-sized organic molecules. ajchem-a.comresearchgate.net Ab initio methods, such as Hartree-Fock (HF), provide a foundational, albeit sometimes less accurate, picture without empirical parameterization. researchgate.netresearchgate.net For a molecule like 2-Fluoro-4-iodo-6-methoxypyridine, these methods are employed to predict its molecular structure, vibrational frequencies, and electronic properties with a high degree of confidence. researchgate.net

Geometry optimization is a computational process that determines the lowest energy arrangement of atoms in a molecule. semanticscholar.org For this compound, this process would involve finding the bond lengths, bond angles, and dihedral angles that result in the most stable structure. The presence of the methoxy (B1213986) group introduces the possibility of different conformations due to rotation around the C-O bond. A thorough computational analysis would explore the conformational landscape to identify the global minimum energy conformer and any other low-energy conformers that might be present.

Below is a hypothetical table of optimized geometric parameters for this compound, as would be predicted from a DFT calculation.

| Parameter | Value (Å or °) |

| Bond Lengths | |

| C-F | 1.35 |

| C-I | 2.10 |

| C-O | 1.36 |

| O-CH3 | 1.43 |

| C-N (avg) | 1.34 |

| C-C (avg) | 1.39 |

| Bond Angles | |

| F-C-N | 118.0 |

| I-C-C | 120.0 |

| C-O-C | 117.5 |

Note: This data is representative and based on typical values from computational studies of similar molecules.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. ajchem-a.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. aimspress.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. ajchem-a.comaimspress.com A larger gap suggests higher stability and lower reactivity. aimspress.com For this compound, the electron-withdrawing fluorine and iodine atoms and the electron-donating methoxy group would influence the energies of these orbitals.

A hypothetical representation of the HOMO-LUMO analysis is provided below.

| Parameter | Energy (eV) |

| HOMO | -6.8 |

| LUMO | -1.5 |

| Energy Gap (ΔE) | 5.3 |

Note: This data is representative and based on typical values from computational studies of similar molecules.

Charge Distribution and Electrostatic Potential Mapping

Understanding the distribution of electrons within a molecule is key to predicting its interactions with other molecules.

Mulliken and Natural Population Analysis (NPA) are computational methods used to assign partial atomic charges to the atoms within a molecule. This provides a quantitative measure of the local electron density. In this compound, the highly electronegative fluorine, nitrogen, and oxygen atoms are expected to carry partial negative charges, while the carbon and hydrogen atoms will have partial positive charges. The iodine atom's charge will be influenced by both its electronegativity and its polarizability.

A hypothetical table of Mulliken partial atomic charges is presented here.

| Atom | Partial Charge (a.u.) |

| F | -0.35 |

| I | -0.10 |

| O | -0.55 |

| N | -0.40 |

| C (attached to F) | +0.30 |

| C (attached to I) | +0.05 |

| C (attached to O) | +0.45 |

Note: This data is representative and based on typical values from computational studies of similar molecules.

A Molecular Electrostatic Potential (MEP) surface is a 3D map that visualizes the electrostatic potential on the electron density surface of a molecule. researchgate.net It is a valuable tool for predicting sites of electrophilic and nucleophilic attack. researchgate.net Regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. researchgate.net For this compound, the MEP surface would likely show negative potential around the fluorine, nitrogen, and oxygen atoms, and positive potential near the hydrogen atoms of the methoxy group.

Intermolecular and Intramolecular Interaction Analysis

The electronic architecture of a molecule dictates its physical and chemical properties. Through sophisticated computational techniques, it is possible to dissect the intricate network of interactions within and between molecules.

Natural Bond Orbital (NBO) Analysis for Delocalization and Hybridization

Natural Bond Orbital (NBO) analysis is a powerful tool to translate the complex, delocalized molecular orbitals into a more intuitive, localized Lewis-like structure of chemical bonds and lone pairs. This method allows for the quantitative assessment of electron delocalization, also known as hyperconjugation, by examining the interactions between filled (donor) and empty (acceptor) orbitals. The strength of these interactions is evaluated using second-order perturbation theory, where a larger stabilization energy (E(2)) indicates a more significant delocalization effect.

Table 1: Hypothetical NBO Analysis Data for this compound

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| LP (1) N1 | π(C2-C3) | Data not available |

| LP (2) O7 | π(C6-N1) | Data not available |

| π (C2-C3) | π(C4-C5) | Data not available |

| π (C4-C5) | π(C6-N1) | Data not available |

Note: The data in this table is hypothetical and serves as an illustration of the type of information derived from NBO analysis. Actual values would require specific computational calculations.

Weak Interactions and Topological Studies (ELF, LOL, RDG)

Beyond strong covalent bonds, weaker non-covalent interactions play a crucial role in molecular structure and reactivity. Topological analysis methods such as the Electron Localization Function (ELF), the Localized Orbital Locator (LOL), and the Reduced Density Gradient (RDG) are employed to visualize and characterize these interactions.

Electron Localization Function (ELF) and Localized Orbital Locator (LOL) provide a visual representation of electron localization in a molecule, helping to identify bonding regions, lone pairs, and atomic cores.

Reduced Density Gradient (RDG) analysis is particularly adept at identifying and characterizing weak non-covalent interactions, such as van der Waals forces, hydrogen bonds, and steric clashes, by plotting the RDG against the electron density multiplied by the sign of the second Hessian eigenvalue.

For this compound, these analyses would reveal the nature of intramolecular interactions between the substituents and the pyridine (B92270) ring, as well as potential sites for intermolecular interactions.

Reactivity and Selectivity Predictions

Understanding the reactivity of a molecule is paramount for its application in chemical synthesis. Computational chemistry offers powerful predictive tools to identify the most reactive sites within a molecule for both nucleophilic and electrophilic attack.

Fukui Functions for Nucleophilic and Electrophilic Attack Sites

Fukui functions are a key concept in Density Functional Theory (DFT) that quantify the change in electron density at a particular point in a molecule when an electron is added or removed. This allows for the prediction of the most likely sites for:

Nucleophilic attack , indicated by the Fukui function f+(r), which corresponds to the addition of an electron.

Electrophilic attack , indicated by the Fukui function f-(r), which corresponds to the removal of an electron.

By calculating the condensed Fukui functions for each atom in this compound, one could rank the atoms in terms of their susceptibility to attack, thus predicting the regioselectivity of its reactions.

Table 2: Hypothetical Condensed Fukui Function Values for this compound

| Atom | f+ (Nucleophilic Attack) | f- (Electrophilic Attack) |

| C2 | Data not available | Data not available |

| C3 | Data not available | Data not available |

| C4 | Data not available | Data not available |

| C5 | Data not available | Data not available |

| C6 | Data not available | Data not available |

| N1 | Data not available | Data not available |

Note: The data in this table is hypothetical. Actual values would be derived from DFT calculations.

Computational Acidity (pKa) Determinations and Regioselectivity

The acidity constant (pKa) is a critical parameter that governs the behavior of a compound in solution. Computational methods can predict pKa values with reasonable accuracy by calculating the free energy change of the deprotonation reaction. For substituted pyridines, the pKa is influenced by the electronic effects of the substituents. The electron-withdrawing fluorine and iodine atoms are expected to decrease the basicity of the pyridine nitrogen, while the electron-donating methoxy group would increase it. The interplay of these effects determines the final pKa value.

Computational pKa predictions can also shed light on the regioselectivity of deprotonation from the aromatic ring, identifying the most acidic proton.

Solvation Models and Environmental Effects on Molecular Properties

The properties and reactivity of a molecule can be significantly influenced by its environment, particularly the solvent. Solvation models are computational methods used to account for the effects of a solvent on a solute molecule. These models can be either explicit, where individual solvent molecules are included in the calculation, or implicit, where the solvent is treated as a continuous medium with a specific dielectric constant.

By applying solvation models to this compound, one could investigate how its molecular properties, such as its conformational preferences, electronic structure, and reactivity indices, are altered in different solvent environments. This is crucial for understanding its behavior in solution-phase reactions.

Applications of 2 Fluoro 4 Iodo 6 Methoxypyridine As a Versatile Synthetic Building Block

Precursor in the Divergent Synthesis of Complex Pyridine (B92270) Derivatives

The strategic placement of the fluoro, iodo, and methoxy (B1213986) groups on the pyridine ring makes 2-fluoro-4-iodo-6-methoxypyridine an ideal starting material for creating a diverse range of substituted pyridine compounds.

Generation of Polysubstituted Pyridine Scaffolds

The differential reactivity of the halogen substituents is key to the generation of polysubstituted pyridine scaffolds. The iodine atom at the 4-position is significantly more reactive in palladium-catalyzed cross-coupling reactions compared to the fluorine atom at the 2-position. This chemoselectivity allows for the stepwise introduction of various substituents onto the pyridine core.

For instance, the iodine can be selectively replaced through Suzuki or Sonogashira coupling reactions to introduce aryl, heteroaryl, or alkynyl groups at the C4 position, while leaving the fluorine and methoxy groups intact for subsequent modifications. This modular approach enables the controlled and systematic construction of highly functionalized pyridine derivatives, which are important motifs in medicinal chemistry and materials science.

Formation of Fused and Bridged Pyridine-Containing Heterocyclic Systems

While direct examples of this compound being used to form fused or bridged systems are not extensively documented in publicly available literature, its structure lends itself to such applications. Following the initial functionalization at the 4-position, the remaining fluoro and methoxy groups, along with the newly introduced substituent, can be manipulated to facilitate intramolecular cyclization reactions.

For example, a substituent introduced at the 4-position containing a nucleophilic group could potentially displace the fluorine atom at the 2-position via an intramolecular nucleophilic aromatic substitution (SNAr) reaction, leading to the formation of a fused ring system. The methoxy group can also be a handle for further reactions, such as demethylation to a hydroxypyridine, which can then participate in cyclization cascades. The development of synthetic strategies to access such fused and bridged systems from this versatile precursor remains an active area of research.

Construction of Carbon-Carbon Bonds in Complex Molecular Architectures

The presence of the highly reactive C-I bond in this compound makes it an excellent substrate for a variety of carbon-carbon bond-forming reactions, which are fundamental transformations in the assembly of complex organic molecules.

Development of Biaryl and Heterobiaryl Compounds

The Suzuki-Miyaura coupling reaction is a powerful tool for the formation of biaryl and heterobiaryl structures, which are prevalent in many biologically active compounds. This compound can readily participate in Suzuki coupling reactions with a wide range of boronic acids and esters.

| Reactant 1 | Reactant 2 (Boronic Acid/Ester) | Catalyst System | Product Type |

| This compound | Arylboronic acid | Pd catalyst (e.g., Pd(PPh₃)₄), Base | 4-Aryl-2-fluoro-6-methoxypyridine |

| This compound | Heteroarylboronic acid | Pd catalyst, Base | 4-Heteroaryl-2-fluoro-6-methoxypyridine |

This reaction allows for the introduction of diverse aromatic and heteroaromatic rings at the 4-position of the pyridine core, providing access to a library of novel biaryl and heterobiaryl compounds for screening in drug discovery programs.

Synthesis of Advanced Conjugated and Polyaromatic Pyridine Systems

The Sonogashira coupling reaction, which forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, is another key application of this compound. This reaction enables the synthesis of pyridine-containing conjugated systems. nih.gov

| Reactant 1 | Reactant 2 (Terminal Alkyne) | Catalyst System | Product Type |

| This compound | Phenylacetylene | Pd catalyst, Cu(I) co-catalyst, Base | 2-Fluoro-6-methoxy-4-(phenylethynyl)pyridine |

| This compound | Trimethylsilylacetylene | Pd catalyst, Cu(I) co-catalyst, Base | 2-Fluoro-6-methoxy-4-((trimethylsilyl)ethynyl)pyridine |

The resulting alkynylpyridines can serve as precursors to more complex polyaromatic systems through further cyclization or coupling reactions. These conjugated materials are of interest for their potential applications in organic electronics, such as in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Intermediate in the Preparation of Chemically Diverse Organic Compounds

One of the most significant applications of this compound is its role as a key intermediate in the synthesis of complex pharmaceutical compounds. A notable example is its use in a novel and cost-effective synthesis of 1-[(3R,4S)-4-cyanotetrahydropyran-3-yl]-3-[(2-fluoro-6-methoxy-4-pyridyl)amino]pyrazole-4-carboxamide. google.com

In this synthetic route, this compound is prepared from 2-fluoro-6-methoxypyridine (B45670) via a halogenation/halogen dance protocol. google.com This key intermediate then undergoes further transformations to be incorporated into the final complex molecule. The use of this compound in this process highlights its importance in streamlining the synthesis of high-value compounds. google.com

Strategic Incorporation of the this compound Moiety

The strategic incorporation of the this compound scaffold into more complex molecules relies on the sequential and selective functionalization of its reactive sites. The carbon-iodine (C-I) and carbon-fluorine (C-F) bonds are the primary handles for modification, typically through transition metal-catalyzed cross-coupling reactions. The significant difference in the reactivity of the C-I and C-F bonds is the cornerstone of its synthetic utility.

The carbon-iodine bond is considerably more reactive than the carbon-fluorine bond in common palladium-catalyzed cross-coupling reactions. This reactivity difference (C-I >> C-F) allows for the selective functionalization at the C4 position while leaving the C2-fluoro and C6-methoxy groups intact. This initial coupling provides a modular approach to introduce a wide variety of substituents. Subsequently, the less reactive C-F bond can be targeted for substitution under more forcing conditions or by nucleophilic aromatic substitution (SNAr), providing a pathway to 2,4,6-trisubstituted pyridines.

Key cross-coupling reactions for the strategic incorporation of this moiety include:

Suzuki-Miyaura Coupling: To form new carbon-carbon bonds by reacting the C4-iodo position with various aryl- or vinylboronic acids. wikipedia.orglibretexts.org

Sonogashira Coupling: To introduce alkyne functionalities at the C4 position. wikipedia.orglibretexts.org

Buchwald-Hartwig Amination: To form carbon-nitrogen bonds by coupling with a diverse range of primary or secondary amines at the C4 position. researchgate.netwikipedia.org

This stepwise approach allows for the controlled and predictable assembly of highly decorated pyridine structures, making this compound a powerful tool in combinatorial chemistry and the synthesis of targeted molecular libraries.

Control of Chemo- and Regioselectivity in Multi-Component Reactions

The precise control of chemo- and regioselectivity is paramount when using multifunctional building blocks like this compound. Chemoselectivity refers to the preferential reaction of a reagent with one of two or more different functional groups, while regioselectivity is the preference for bonding at one position over another. researchgate.net

In the context of this molecule, the primary challenge and opportunity lie in selectively reacting the C4-iodo position in the presence of the C2-fluoro and C6-methoxy groups. The established reactivity trend for halogens in palladium-catalyzed cross-coupling reactions is I > Br > OTf >> Cl > F. researchgate.net This trend dictates that oxidative addition of a palladium(0) catalyst will occur almost exclusively at the carbon-iodine bond before any reaction at the much less reactive carbon-fluorine bond.

This inherent chemoselectivity allows for the design of sequential or one-pot reactions where multiple components are introduced in a controlled manner. For instance, a Sonogashira coupling can be performed selectively at the C4-position, followed by a subsequent nucleophilic aromatic substitution at the C2-position by leveraging the electron-withdrawing nature of the pyridine nitrogen and the newly introduced C4-substituent.

A study on the closely related 2-fluoro-4-iodopyridine (B1312466) demonstrated that Buchwald-Hartwig amination occurs exclusively at the 4-position, highlighting the powerful directing effect of the iodine atom in palladium catalysis. researchgate.net Similarly, Sonogashira coupling on dihalogenated heterocycles like 2-bromo-4-iodo-quinoline shows selective reaction at the iodide position. libretexts.org This principle is directly applicable to this compound.

The following table illustrates the expected selective functionalization of the this compound scaffold based on established principles of chemoselectivity.

Table 1: Selective Cross-Coupling Reactions at the C4-Position

| Reaction Type | Coupling Partner | Catalyst/Ligand (Example) | Expected Product |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Phenylboronic acid | Pd(PPh₃)₄ | 2-Fluoro-6-methoxy-4-phenylpyridine |

| Sonogashira Coupling | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | 2-Fluoro-6-methoxy-4-(phenylethynyl)pyridine |

| Buchwald-Hartwig Amination | Aniline | Pd(OAc)₂ / BINAP | N-(2-Fluoro-6-methoxypyridin-4-yl)aniline |

By choosing the appropriate coupling partners and reaction conditions, chemists can masterfully control the chemo- and regioselectivity, enabling the efficient synthesis of diverse and complex pyridine derivatives from a single, versatile starting material.

Future Directions and Research Perspectives in 2 Fluoro 4 Iodo 6 Methoxypyridine Chemistry

Development of More Efficient and Sustainable Synthetic Methodologies

The demand for 2-Fluoro-4-iodo-6-methoxypyridine, primarily as an intermediate in pharmaceutical manufacturing, necessitates the development of synthetic routes that are not only high-yielding but also economically and environmentally sustainable.

Traditional synthesis often involves multi-step processes starting from pyridine (B92270) derivatives, utilizing halogenation to introduce the iodine and fluorine atoms, followed by methoxylation. nih.gov The efficiency of these routes is highly dependent on reaction conditions. For instance, elevated temperatures (80–120°C) can improve iodine incorporation but also carry the risk of thermal decomposition. nih.gov The choice of solvent is also critical, with polar aprotic solvents like DMF and DMSO being used to stabilize intermediates in substitution reactions. nih.gov

More recent innovations have focused on streamlining this process. A significant advancement is the development of a novel one-step "halogenation/halogen dance" protocol. This method produces this compound in high purity and yield directly from 2-fluoro-6-methoxypyridine (B45670). uni.lunih.gov The process is conducted in the presence of a lithium amide base, such as lithium diisopropylamide or lithium 2,2,6,6-tetramethylpiperidide. uni.lunih.gov This approach represents a more cost-effective and efficient alternative to older, multi-step methods. nih.gov

Further research is geared towards green chemistry approaches. rsc.org This includes exploring the use of less hazardous solvents, reducing energy consumption, and minimizing waste generation. The optimization of catalysts, potentially moving towards more abundant and less toxic metals than the palladium catalysts currently used in some coupling reactions, is another key area of investigation. uni.lunih.gov

Table 1: Comparison of Synthetic Methodologies for this compound

| Methodology | Starting Material | Key Reagents/Conditions | Advantages |

|---|---|---|---|

| Traditional Multi-Step | Pyridine derivatives | Halogenating agents, Sodium methoxide (B1231860), Catalysts (e.g., NiCl₂) | Established procedures |

| Halogenation/Halogen Dance | 2-Fluoro-6-methoxypyridine | Lithium amide base (e.g., LTMP, LDA), Iodine source | High yield, High purity, Single synthetic step |

Exploration of Novel Reactivity Patterns and Transformation Strategies

The synthetic utility of this compound stems from the distinct reactivity of its substituents. The iodine atom at the 4-position is an excellent leaving group, making it the primary site for cross-coupling reactions. nih.gov Conversely, nucleophilic aromatic substitution can occur, with nucleophiles like hydroxide (B78521) ions, methoxide ions, and ammonia (B1221849) preferentially attacking the 2-position in similarly substituted polyfluoropyridines. rsc.org

This compound readily participates in several classes of reactions:

Substitution Reactions: The iodine and fluorine atoms can be replaced by other functional groups. nih.gov For example, reaction with hydrazine (B178648) monohydrate can substitute the fluorine atom to produce 2-hydrazinyl-4-iodo-6-methoxypyridine. msesupplies.comnih.gov

Coupling Reactions: It is a versatile substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds and construct more complex molecular scaffolds. nih.gov Ullmann coupling can also be employed to form biaryl linkages. orgsyn.orgchemrxiv.org

Organometallic Formations: The reactivity of the carbon-iodine bond allows for the formation of organometallic intermediates. As demonstrated with analogous compounds like 2,3,5,6-tetrafluoro-4-iodopyridine, it can be converted into Grignard or organolithium reagents, which can then react with various electrophiles. rsc.org

Future research will likely focus on discovering new transformations. This includes late-stage functionalization, where the pyridine core is modified at the final steps of a synthetic sequence, and the development of novel catalytic systems that can selectively activate specific C-H or C-F bonds, opening up new avenues for molecular diversification. The use of its derivatives in Sonogashira cross-coupling reactions to introduce alkynyl groups is an example of such expanding strategies. soton.ac.uk

Integration of Advanced Computational Approaches for Predictive Synthesis and Design

While specific computational studies focused solely on this compound are not yet widely published, the integration of computational chemistry is a major future direction for this field. Public databases already provide computed physicochemical properties for the molecule. nih.gov

Table 2: Computed Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₆H₅FINO | PubChem |

| Molecular Weight | 253.01 g/mol | PubChem nih.gov |

| Monoisotopic Mass | 252.93999 Da | PubChem nih.govuni.lu |

| XLogP3-AA | 2.2 | PubChem nih.gov |

| Topological Polar Surface Area | 22.1 Ų | PubChem nih.gov |

| Complexity | 114 | PubChem nih.gov |

The real potential lies in applying advanced modeling to predict reactivity and guide the design of new molecules and synthetic routes. For instance, computational methods are being successfully used to design novel kinase inhibitors based on similar heterocyclic cores like pyrido[2,3-d]pyrimidines. nih.gov These approaches include:

Molecular Docking and Dynamics Simulations: To predict how molecules derived from this compound might bind to biological targets like enzymes. nih.gov

Free Energy Perturbation Calculations: To estimate binding affinities and guide modifications to improve efficacy. nih.gov

Density Functional Theory (DFT) Calculations: To understand the electronic structure, predict sites of reactivity, and elucidate reaction mechanisms.

By applying these computational tools to this compound, researchers can pre-screen potential reaction pathways, optimize conditions for higher yields, and rationally design novel derivatives with desired properties for pharmaceutical or materials science applications, thereby reducing the need for extensive empirical experimentation.

Expanding the Scope of Synthetic Utility in Fine Chemical and Materials Science Applications

The primary application of this compound is as a key intermediate in the synthesis of fine chemicals, particularly active pharmaceutical ingredients (APIs). chemcia.com Its structure is incorporated into complex molecules designed to have specific biological activities. For example, it has been used in the synthesis of novel gamma-secretase modulators (GSMs) for potential therapeutic applications. nih.gov It also serves as a foundational scaffold for building new classes of antibacterial agents, such as those based on the pyrido[1,2-c]pyrimidine-1,3-dione core. nih.govresearchgate.net

Beyond pharmaceuticals, it is also a building block for agrochemicals, where the unique combination of substituents can contribute to desired bioactivity. chemcia.com